Cas no 214360-48-2 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile substituent, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. The tetramethyl dioxaborolane moiety enhances stability, facilitating handling and storage under ambient conditions. Its electron-withdrawing nitrile group improves reactivity in aryl-aryl bond formations, making it valuable in pharmaceutical and agrochemical synthesis. The compound exhibits high purity and consistent performance, ensuring reliable yields in palladium-catalyzed transformations. Its crystalline solid form allows for precise weighing and solubility in common organic solvents, streamlining reaction setup. This reagent is particularly useful in constructing complex biaryl structures, contributing to advancements in medicinal chemistry and material science.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile structure
214360-48-2 structure
商品名:2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS番号:214360-48-2
MF:C13H16BNO2
メガワット:229.0826
MDL:MFCD04038747
CID:92433
PubChem ID:3570229

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 2-Cyanophenylboronic acid pinacol ester
    • 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
    • 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Cyanophenylboronic Acid
    • Benzonitrile,2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
    • 1,1,2,2-Tetramethyldimethylene (2-cyanophenyl)boronate
    • 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile
    • 2-Cyanophenylboronic acid, pinacol ester
    • 2-CYANOBENZENEBORONIC ACID PINACOL ESTER
    • Benzonitrile, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • PubChem7921
    • KSC925C3P
    • SKQNWSBNAIOCOC-UHFFFAOYSA-N
    • ZXBA000171
    • BCP10609
    • OR2110
    • STL557431
    • 2-Cyanophenylboronic acid pinacol ester, 97%
    • C2621
    • AKOS004115186
    • 2-Cyanophenylboronicacid,pinacolester
    • DTXSID40393746
    • 2-Cyanobenzeneboronic acid, pinacol ester
    • SCHEMBL520252
    • EN300-1706435
    • MFCD04038747
    • AS-2723
    • AM62757
    • AB17166
    • SY023526
    • 2-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile
    • 214360-48-2
    • CS-W000901
    • A815360
    • J-509229
    • (2-CYANOPHENYL)BORONIC ACID PINACOL ESTER
    • 2-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzonitrile
    • FT-0647958
    • 2-Cyanophenylboronic acid pinacol ester
    • BBL103621
    • MDL: MFCD04038747
    • インチ: 1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,1-4H3
    • InChIKey: SKQNWSBNAIOCOC-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2=C([H])C([H])=C([H])C([H])=C2C#N)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 229.127409g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 229.127409g/mol
  • 単一同位体質量: 229.127409g/mol
  • 水素結合トポロジー分子極性表面積: 42.2Ų
  • 重原子数: 17
  • 複雑さ: 329
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 85-90 °C
  • ふってん: 357.1℃ at 760 mmHg
  • フラッシュポイント: 169.8℃
  • PSA: 42.25000
  • LogP: 1.85748
  • ようかいせい: 未確定

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile セキュリティ情報

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K39183-25g
2-Cyanobenzeneboronic acid pinacol ester
214360-48-2 98%
25g
$526 2024-05-24
Apollo Scientific
OR2110-5g
2-Cyanobenzeneboronic acid, pinacol ester
214360-48-2 98+%
5g
£21.00 2025-03-21
eNovation Chemicals LLC
Y1299306-5G
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
214360-48-2 97%
5g
$75 2023-05-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805832-5g
2-Cyanophenylboronic acid pinacol ester
214360-48-2 98 %
5g
¥226.00 2022-09-29
ChemScence
CS-W000901-10g
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
214360-48-2 ≥97.0%
10g
$55.0 2022-04-27
eNovation Chemicals LLC
D693270-25g
2-Cyanophenylboronic Acid Pinacol Ester
214360-48-2 98%
25g
$145 2023-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C2621-1G
2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
214360-48-2 >98.0%(GC)(T)
1g
¥270.00 2023-06-14
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C119616-25g
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
214360-48-2 98%
25g
¥619.90 2023-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C2621-5G
2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
214360-48-2 >98.0%(GC)(T)
5g
¥1035.00 2023-06-14
Chemenu
CM135260-10g
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
214360-48-2 95+%
10g
$98 2021-08-05

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 関連文献

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileに関する追加情報

Introduction to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 214360-48-2)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a significant compound in the realm of organic synthesis and pharmaceutical research, characterized by its unique structural and functional attributes. This boronic acid derivative, identified by the chemical identifier CAS No. 214360-48-2, has garnered considerable attention due to its utility in cross-coupling reactions and its potential applications in drug development. The compound’s structure incorporates a benzonitrile moiety linked to a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group, which imparts distinct reactivity and stability suitable for various synthetic pathways.

The benzonitrile moiety is a well-known pharmacophore in medicinal chemistry, often found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets. Its electron-withdrawing nature enhances the compound’s solubility and bioavailability, making it a valuable component in drug design. In contrast, the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group serves as an effective boronic acid equivalent for Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in constructing complex organic molecules and has been extensively employed in the synthesis of biaryl compounds.

Recent advancements in synthetic methodologies have highlighted the importance of boronic acid derivatives like CAS No. 214360-48-2 in pharmaceutical synthesis. The introduction of palladium-catalyzed cross-coupling reactions has revolutionized the way complex molecular architectures are assembled. The high regioselectivity and efficiency of these reactions make 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile an indispensable tool for medicinal chemists seeking to develop novel therapeutics.

One of the most compelling applications of this compound is in the synthesis of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, kinases and proteases are key players in various diseases such as cancer and inflammatory disorders. The ability to precisely modify the structure of these enzymes using cross-coupling reactions facilitated by CAS No. 214360-48-2 allows for the development of highly specific inhibitors with improved pharmacokinetic profiles.

The stability imparted by the 4,4,5,5-Tetramethyl group ensures that the boronic acid derivative remains viable under various reaction conditions without degradation. This characteristic is particularly advantageous when scaling up synthetic procedures from laboratory-scale to industrial production. Moreover, the nitrile group enhances the compound’s ability to participate in further transformations such as nucleophilic addition reactions or hydrogenation processes.

In recent years, there has been a surge in research focused on developing more efficient and sustainable synthetic routes for pharmaceutical intermediates. The use of transition metal catalysts like palladium has been optimized to minimize side reactions and maximize yields. CAS No. 214360-48-2, with its compatibility with these catalysts systems, plays a crucial role in enabling greener synthetic strategies that align with global sustainability goals.

The versatility of benzonitrile derivatives extends beyond their utility as intermediates; they also serve as building blocks for more complex heterocyclic systems. Researchers have leveraged this property to develop novel scaffolds with enhanced biological activity. For example, 2-(4,4,5 ,5-Tetramethyl -1 ,3 , 2 -dioxaborolan - 2 - yl )benzonitrile has been utilized to synthesize substituted pyridines and pyrimidines that exhibit potent activity against bacterial resistance mechanisms.

The integration of computational chemistry and artificial intelligence (AI) into drug discovery workflows has further amplified the significance of boronic acid derivatives like CAS No. 214360 -48 - 2 . AI-driven platforms can predict optimal reaction conditions and identify promising analogs based on large datasets containing structural and activity information . This synergy between experimental chemistry and computational methods accelerates the identification of lead compounds for further optimization .

Looking ahead, 4 , 4 , 5 , 5 -Tetramethyl -1 ,3 , 2 -dioxaborolan - 2 - yl benzonitrile is poised to remain at forefront of pharmaceutical innovation . As our understanding of disease mechanisms deepens , so too will our ability to design molecules that modulate these processes effectively . The continued exploration of its synthetic applications will undoubtedly yield new insights into how we can combat some of society’s most pressing health challenges .

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